3-Octanol

描述

3-Octanol has been reported in Camellia sinensis, Perilla frutescens, and other organisms with data available.

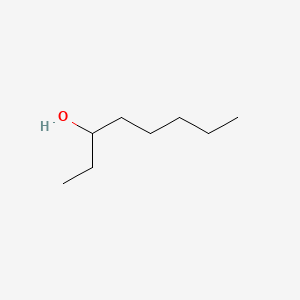

Structure

3D Structure

属性

IUPAC Name |

octan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O/c1-3-5-6-7-8(9)4-2/h8-9H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMRPBPVERJPACX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(CC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10862252 | |

| Record name | 3-Octanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10862252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless liquid with a strong, oily-nutty, herbaceous odour | |

| Record name | 3-Octanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/397/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

173.00 to 175.00 °C. @ 760.00 mm Hg | |

| Record name | (S)-3-Octanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030070 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

soluble in alcohol, ether; insoluble in water | |

| Record name | 3-Octanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/397/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.817-0.824 | |

| Record name | 3-Octanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/397/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

589-98-0, 29063-28-3, 20296-29-1, 22658-92-0 | |

| Record name | 3-Octanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=589-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Octanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000589980 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octyl alcohol, mixed isomers | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029063283 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Octanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Octanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10862252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.790 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (±)-octan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.724 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-OCTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73DZ0U3U1E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (S)-3-Octanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030070 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-45.00 °C. @ 760.00 mm Hg | |

| Record name | (S)-3-Octanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030070 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Physicochemical Properties of 3-Octanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Octanol (CAS No: 589-98-0) is a secondary fatty alcohol characterized by a hydroxyl group on the third carbon of an eight-carbon chain. It is a colorless liquid recognized by its distinct earthy, mushroom-like, and nutty odor. This compound, also known as amyl ethyl carbinol, is found naturally in various plants and fungi and is utilized as a flavoring agent, a fragrance ingredient in lavender compositions, and as a chemical intermediate. Its specific physicochemical properties are critical for its application in chemical synthesis, quality control, and for toxicological and safety assessments. This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and logical workflows for property analysis.

Core Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These values are essential for predicting its behavior in various chemical and biological systems.

General and Physical Properties

This table summarizes the key identification and physical state properties of this compound.

| Property | Value |

| IUPAC Name | octan-3-ol |

| Synonyms | Amylethylcarbinol, Ethyl-n-amylcarbinol, Octanol-3 |

| CAS Number | 589-98-0 |

| Molecular Formula | C₈H₁₈O |

| Molecular Weight | 130.23 g/mol |

| Physical Description | Colorless liquid with a strong, oily-nutty, herbaceous odor.[1] |

Quantitative Physicochemical Data

The following table presents quantitative data for the key physicochemical properties of this compound, compiled from various sources.

| Property | Value & Conditions |

| Melting Point | -45 °C (-49 °F) at 760 mmHg.[1][2][3] |

| Boiling Point | 173 - 176 °C (343.2 - 348.8 °F) at 760 mmHg.[1][2][4][5] |

| Density | 0.818 - 0.825 g/mL at 20-25 °C.[1][3][4][5] |

| Refractive Index (n_D) | 1.425 - 1.429 at 20 °C.[1][2][3] |

| Vapor Pressure | ~1 mmHg at 20 °C; 0.512 mmHg at 25 °C (estimated).[2][5] |

| Vapor Density | ~4.5 (Air = 1).[2][5] |

| Flash Point | 65.6 - 68 °C (150 - 154.4 °F) via Tag Closed Cup.[2][3][6] |

| Water Solubility | 1.379 - 1.5 g/L at 25 °C.[2][5] |

| logP (o/w) | 2.721 - 2.73 (Octanol/Water Partition Coefficient).[2][5] |

| pKa | 15.44 ± 0.20 (Predicted).[5] |

Experimental Protocols

The determination of the physicochemical properties listed above requires standardized and precise experimental methodologies. The following sections detail the protocols for key properties.

Density Determination using a Pycnometer

This method provides a highly accurate means of determining the density of a liquid by comparing its mass to that of a reference liquid (typically distilled water) of a known density and volume.[2][7]

-

Objective: To accurately measure the density of this compound.

-

Apparatus: Pycnometer (specific gravity bottle), analytical balance, thermostat/water bath, Pasteur pipette.

-

Procedure:

-

Cleaning and Drying: Thoroughly clean the pycnometer and its capillary stopper with soap and water, rinse with acetone, and ensure it is completely dry.

-

Mass of Empty Pycnometer: Weigh the dry, empty pycnometer with its stopper on an analytical balance. Record this mass (m₀).[7]

-

Calibration with Water: Fill the pycnometer with distilled water. Insert the stopper, allowing excess water to exit through the capillary.[8] Gently tap to remove any air bubbles.

-

Thermostatting: Place the filled pycnometer in a thermostatic bath set to a standard temperature (e.g., 20°C or 25°C) until thermal equilibrium is reached.[5]

-

Mass of Water-Filled Pycnometer: Remove the pycnometer from the bath, carefully dry the exterior, and weigh it. Record this mass (m₁).

-

Mass of Sample-Filled Pycnometer: Empty and dry the pycnometer. Fill it with this compound, following the same procedure (steps 3-5). Record the mass of the pycnometer filled with this compound (m₂).

-

Calculation:

-

Mass of water (m_water) = m₁ - m₀

-

Volume of pycnometer (V) = m_water / ρ_water (where ρ_water is the known density of water at the measurement temperature).

-

Mass of this compound (m_sample) = m₂ - m₀

-

Density of this compound (ρ_sample) = m_sample / V.

-

-

Refractive Index Measurement using an Abbe Refractometer

The refractive index is a fundamental property related to how light propagates through a substance. It is measured using a refractometer.

-

Objective: To measure the refractive index of this compound.

-

Apparatus: Abbe refractometer, constant temperature water circulator, light source (typically sodium D-line, 589 nm), dropper, lens tissue, and a standard liquid (e.g., distilled water) for calibration.

-

Procedure:

-

Calibration: Turn on the light source and water circulator set to 20°C. Calibrate the instrument using distilled water; the refractive index should read 1.3333.[9] Adjust if necessary using the provided tool.

-

Sample Application: Open the prism assembly. Using a clean dropper, place 1-2 drops of this compound onto the surface of the measuring prism. Do not scratch the prism.[9][10]

-

Measurement: Gently close the illuminating prism to spread the liquid into a thin, uniform layer.[9]

-

Focusing: Look through the eyepiece and turn the coarse adjustment knob until the light and dark fields become visible.[10]

-

Dispersion Correction: Rotate the dispersion correction knob until the boundary between the light and dark fields is a sharp, achromatic line.[10]

-

Reading: Adjust the main knob to center the sharp boundary line exactly on the crosshairs of the reticle.[9][10]

-

Record Value: Depress the switch to illuminate the scale and read the refractive index value to four decimal places. Record the temperature.

-

Flash Point Determination (Tag Closed Cup Method)

The flash point is the lowest temperature at which a liquid's vapors will ignite in the presence of an ignition source. The Tag Closed Cup method is standard for low-viscosity liquids like this compound.[11][12]

-

Objective: To determine the closed-cup flash point of this compound.

-

Apparatus: Tag Closed Cup Tester, graduated cylinder, thermometer.

-

Procedure:

-

Sample Preparation: Place 50 mL of the this compound sample into the test cup.[11]

-

Apparatus Setup: Place the cup in the tester and close the lid securely.

-

Heating: Begin heating the sample at a slow, constant rate (approximately 1°C/min).[13]

-

Ignition Test: As the temperature rises, apply the test flame through the shutter mechanism at regular intervals (typically every 0.5°C or 1°F rise) when the temperature is within 5°C of the expected flash point.[12]

-

Observation: The flash point is the lowest temperature at which the application of the ignition source causes the vapor above the liquid to ignite with a distinct flash inside the cup.[11][12]

-

Barometric Correction: The observed flash point is corrected to standard atmospheric pressure (101.3 kPa).

-

Chemical Reactivity Classification

As a secondary alcohol, this compound exhibits characteristic reactivity that can be used for its identification and differentiation from primary and tertiary alcohols.

This test is based on the differential rate of reaction of primary, secondary, and tertiary alcohols with Lucas reagent (ZnCl₂ in conc. HCl) via an S_N1 mechanism.[4][14]

-

Objective: To classify this compound as a secondary alcohol.

-

Apparatus: Test tubes.

-

Reagent: Lucas Reagent (anhydrous ZnCl₂ dissolved in concentrated HCl).

-

Procedure:

-

Place ~1-2 mL of this compound into a clean, dry test tube.

-

Add ~2 mL of Lucas reagent to the test tube.

-

Shake the mixture vigorously and start a timer.

-

Observation: Observe the solution at room temperature.

-

Result for this compound: Turbidity is expected to appear within 3-10 minutes, confirming its identity as a secondary alcohol.

-

This test identifies primary and secondary alcohols based on their oxidation by chromic acid.

-

Objective: To confirm the presence of an oxidizable hydroxyl group in this compound.

-

Apparatus: Test tube, dropper.

-

Reagent: Jones Reagent (CrO₃ in aqueous H₂SO₄).

-

Procedure:

-

Dissolve 1-2 drops of this compound in ~1 mL of acetone in a test tube.

-

Add 1-2 drops of the Jones reagent to the mixture and shake.

-

Observation:

-

Result for this compound: A rapid color change to green is expected, as the secondary alcohol is oxidized to a ketone (3-octanone).[17]

-

Visualized Workflows

The following diagrams, generated using Graphviz, illustrate the logical workflows for the experimental determination of key properties of this compound.

General Physicochemical Property Determination Workflow

Workflow for Alcohol Classification Tests

References

- 1. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 2. fpharm.uniba.sk [fpharm.uniba.sk]

- 3. adichemistry.com [adichemistry.com]

- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 5. scientificlabs.co.uk [scientificlabs.co.uk]

- 6. scienceready.com.au [scienceready.com.au]

- 7. scribd.com [scribd.com]

- 8. che.utah.edu [che.utah.edu]

- 9. wp.optics.arizona.edu [wp.optics.arizona.edu]

- 10. youtube.com [youtube.com]

- 11. Flash Point Testing Methods | ASTM D56 | ASTM D93 | Dell Tech [delltech.com]

- 12. kelid1.ir [kelid1.ir]

- 13. koehlerinstrument.com [koehlerinstrument.com]

- 14. testbook.com [testbook.com]

- 15. Lucas Test: Distinguish Alcohols Easily with Lucas Reagent [vedantu.com]

- 16. byjus.com [byjus.com]

- 17. Jones Oxidation [organic-chemistry.org]

- 18. Jones Oxidation - Chemistry Steps [chemistrysteps.com]

Introduction: 3-Octanol as a Fungal Volatile Organic Compound

An In-depth Technical Guide to the Natural Occurrence and Sources of 3-Octanol in Fungi

Volatile organic compounds (VOCs) are crucial for fungal ecology, acting as signaling molecules in interactions with other organisms.[1] Among the diverse array of fungal VOCs, the eight-carbon (C8) alcohol, this compound, is a significant metabolite. It is recognized for its characteristic earthy and mushroom-like aroma and has been identified in the headspace of numerous fungal species.[2][3] This compound, along with related C8 volatiles like 1-octen-3-ol and 3-octanone, is often considered an indicator of fungal growth and metabolic activity.[1] For researchers in mycology, natural products, and drug development, understanding the sources, biosynthesis, and analytical methods for this compound is essential for harnessing its potential applications and understanding its biological roles. This guide provides a technical overview of the natural occurrence of this compound in fungi, quantitative data on its production, its biosynthetic pathway, and detailed experimental protocols for its analysis.

Natural Occurrence of this compound in Fungi

This compound is produced by a wide variety of fungi, ranging from macroscopic mushrooms to microscopic molds. Its presence is not limited to a specific fungal lineage, indicating a conserved metabolic function. It is a key component of the aromatic profile of many edible mushrooms and is also emitted by common molds found in indoor environments.[4]

Table 1: Fungal Species Reported to Produce this compound

| Fungal Genus | Fungal Species/Group | Common Name/Context | Reference(s) |

| Boletus | B. edulis | King Bolete | [2] |

| Shiitake | Lentinula edodes | Shiitake Mushroom | [2] |

| Aspergillus | Aspergillus spp. | Common molds | [4][5] |

| Penicillium | Penicillium spp. | Common molds | [5][6][7] |

| Trichoderma | T. atroviride | Green mold | [8] |

| Fusarium | F. graminearum | Plant pathogenic fungus | [8] |

| Various | Forestiere mushrooms | General group | [2] |

Quantitative Analysis of this compound Production

While this compound is widely detected, standardized quantitative data across different fungal species are limited in the literature. Production levels are highly dependent on the fungal species, substrate, and culture conditions such as temperature and incubation time. The following table summarizes available quantitative or semi-quantitative findings.

Table 2: Quantitative and Semi-Quantitative Data on C8 Volatile Production, Including this compound

| Fungal Species | Substrate/Medium | Compound(s) | Findings | Reference(s) |

| Aspergillus flavus | VOC-treated medium | 1-Octen-3-ol, this compound | Treatment with 1-octen-3-ol gradients (100-400 ppm/day) altered the fungal metabolome, indicating a response to C8 volatiles. | [5] |

| Penicillium expansum | Patulin-suppressing medium | This compound | This compound was found to enhance patulin production, suggesting a role as a signaling molecule. | [5] |

| Penicillium canescens | Not specified | 1-Octen-3-ol, this compound, 3-Octanone | Recognized as signaling molecules that can induce the synthesis of secondary metabolites. | [6] |

| Penicillium camemberti | Not specified | 1-Octanol, 3-Octanone | 1-Octanol was identified as the main compound at high spore density, acting as a self-inhibitor of germination. | [9] |

Note: Direct quantitative comparisons are challenging due to variations in experimental methodologies. The data often highlights the relative abundance or functional concentrations rather than absolute production rates.

Biosynthesis of this compound in Fungi

The biosynthesis of C8 volatiles in fungi originates from the oxidative breakdown of fatty acids, primarily linoleic acid.[1] While the pathway for the well-known "mushroom alcohol," 1-octen-3-ol, is extensively studied, the formation of this compound is understood to be part of the same metabolic cascade. The proposed pathway involves the sequential action of several enzymes.

-

Oxygenation of Linoleic Acid : The pathway is initiated by the enzyme lipoxygenase (LOX) or a dioxygenase (DOX), which incorporates oxygen into linoleic acid to form a hydroperoxide intermediate, such as 10-hydroperoxy-octadecadienoic acid (10-HPODE).[10][11]

-

Cleavage of the Hydroperoxide : A hydroperoxide lyase (HPL) then cleaves the 10-HPODE intermediate.[12][13] This cleavage results in the formation of 1-octen-3-ol and a C10 oxo-acid.[11]

-

Formation of 3-Octanone and this compound : It is hypothesized that 1-octen-3-ol can be oxidized to 3-octanone. Subsequently, 3-octanone is reduced by an alcohol dehydrogenase to yield this compound. This suggests that this compound is a downstream product in the C8 volatile pathway.

Experimental Protocols for Fungal VOC Analysis

The analysis of fungal volatiles like this compound is most commonly performed using headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS).[14][15] This technique is sensitive, solvent-free, and requires minimal sample preparation.[16]

Detailed Methodology for HS-SPME-GC-MS

-

Fungal Cultivation :

-

Inoculate the fungal species of interest onto a suitable solid or liquid medium (e.g., Potato Dextrose Agar - PDA) in a 20 mL glass vial equipped with a Teflon-lined septum.[17]

-

Incubate the vials under controlled conditions (e.g., 28°C) for a period sufficient for growth and VOC production (e.g., 7-10 days).[17]

-

Prepare medium-only blank vials as controls to differentiate fungal metabolites from medium-derived volatiles.[8]

-

-

Headspace Solid-Phase Microextraction (HS-SPME) :

-

Prior to use, condition the SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) according to the manufacturer's instructions to remove contaminants.[17]

-

After the incubation period, transfer the vials to an autosampler or manual heating block and allow them to equilibrate at a specific temperature (e.g., 40°C for 30 minutes).[16]

-

Insert the SPME fiber through the septum into the headspace above the fungal culture, ensuring it does not touch the medium.[14]

-

Expose the fiber to the headspace for a standardized time (e.g., 10-30 minutes) to allow for the adsorption of volatile compounds.[14][17]

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis :

-

Immediately after sampling, retract the fiber and insert it into the heated injection port of the GC-MS system.[16]

-

Thermal desorption of the adsorbed volatiles occurs in the injector (e.g., at 250°C).

-

The separated compounds are carried by an inert gas (e.g., Helium) through a capillary column (e.g., DB-5ms) where they are separated based on their boiling points and affinity for the stationary phase.

-

Set a temperature program for the GC oven to facilitate separation (e.g., start at 40°C, hold for 2 minutes, then ramp to 260°C).[8]

-

-

Compound Identification and Quantification :

-

As compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented.

-

Identify this compound by comparing its mass spectrum and retention time to that of an authentic standard and by matching the spectrum against a reference library (e.g., NIST).[17]

-

For quantitative analysis, generate a calibration curve using known concentrations of a this compound standard. The peak area of this compound in the sample is then used to determine its concentration.

-

Conclusion

This compound is a ubiquitous volatile compound produced by a diverse range of fungi. While its presence is well-documented, there is a clear need for more systematic quantitative studies to understand the factors that govern its production. The biosynthetic pathway, believed to be linked to the metabolism of linoleic acid, also requires further enzymatic characterization to confirm the proposed steps. The standardized HS-SPME-GC-MS protocol outlined here provides a robust framework for researchers to identify and quantify this compound, paving the way for a deeper understanding of its role in fungal biology and its potential for applications in flavor, fragrance, and pharmaceutical industries.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, 589-98-0 [thegoodscentscompany.com]

- 3. researchgate.net [researchgate.net]

- 4. Evaluation of VOCs from fungal strains, building insulation materials and indoor air by solid phase microextraction arrow, thermal desorption–gas chromatography-mass spectrometry and machine learning approaches [aaltodoc.aalto.fi]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Germination of penicillium paneum Conidia is regulated by 1-octen-3-ol, a volatile self-inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 1-Octanol, a self-inhibitor of spore germination in Penicillium camemberti - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Biosynthesis of (R)-(-)-1-Octen-3-ol in Recombinant Saccharomyces cerevisiae with Lipoxygenase-1 and Hydroperoxide Lyase Genes from Tricholoma matsutake - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Biosynthesis of 1-octene-3-ol by a Multifunctional Fatty Acid Dioxygenase and Hydroperoxide Lyase in Agaricus bisporus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The Biosynthesis of 1-octene-3-ol by a Multifunctional Fatty Acid Dioxygenase and Hydroperoxide Lyase in Agaricus bisporus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Analysis of Volatile Compounds Emitted by Filamentous Fungi Using Solid-Phase Microextraction-Gas Chromatography/Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 15. Analysis of volatile compounds emitted by filamentous fungi using solid-phase microextraction-gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. protocols.io [protocols.io]

Biosynthesis of 3-Octanol from Linoleic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway for 3-octanol derived from linoleic acid. The content herein is curated for professionals in research and development, offering detailed enzymatic steps, experimental protocols, and quantitative data to support further investigation and application in fields such as flavor chemistry, biotechnology, and drug development.

Introduction: The Significance of this compound

This compound is an eight-carbon fatty alcohol that contributes to the characteristic aroma and flavor profiles of many natural products, including fungi, plants, and fermented goods. Its sensory properties make it a molecule of interest for the food and fragrance industries. Beyond its organoleptic qualities, understanding the biosynthesis of C8-alcohols like this compound provides insights into lipid metabolism and the enzymatic pathways that generate volatile organic compounds. This guide focuses on the bioconversion of linoleic acid, a common polyunsaturated fatty acid, into this compound.

The Core Biosynthetic Pathway

The biosynthesis of this compound from linoleic acid is a multi-step enzymatic cascade, primarily involving the sequential action of lipoxygenase (LOX) and hydroperoxide lyase (HPL). The pathway also includes a crucial reduction step, likely catalyzed by an alcohol dehydrogenase or an ene-reductase, to yield the saturated alcohol, this compound. Two primary routes are proposed, diverging at the initial oxidation of linoleic acid.

Route 1: The 10-HPODE Pathway

The initial step in this route is the oxidation of linoleic acid by a specific lipoxygenase to form (S)-10-hydroperoxy-(8E,12Z)-8,12-octadecadienoic acid (10-HPODE)[1]. This intermediate is then cleaved by a hydroperoxide lyase. This cleavage can directly yield (R)-(-)-1-octen-3-ol[1][2]. The final step to produce this compound is the saturation of the carbon-carbon double bond in 1-octen-3-ol, a reaction catalyzed by an ene-reductase or a similar enzyme.

Route 2: The 13-HPOD Pathway

Alternatively, linoleic acid can be oxidized by a different lipoxygenase to form 13-hydroperoxide (13-HPOD). A hydroperoxide lyase then cleaves 13-HPOD to yield 1-octen-3-one and 10-oxodecanoic acid[3]. The 1-octen-3-one is subsequently reduced by an oxidoreductase to 1-octen-3-ol[3]. As in the 10-HPODE pathway, a final reduction of the double bond in 1-octen-3-ol is required to form this compound.

The following diagram illustrates the key enzymatic steps in the biosynthesis of this compound from linoleic acid.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the biosynthesis of C8 volatiles from linoleic acid, primarily focusing on the well-studied product, 1-octen-3-ol. Data for the final conversion to this compound is limited and represents an area for further research.

| Parameter | Value | Organism/Enzyme System | Reference |

| Optimal pH | 7.2 | Agaricus bisporus AbLOX and AbHPL | [3] |

| Optimal Temperature | 35 °C | Agaricus bisporus AbLOX and AbHPL | [3] |

| Optimal Substrate Concentration | 3 mM Linoleic Acid | Recombinant Saccharomyces cerevisiae | [4] |

| Optimal Incubation Time | 24 hours | Recombinant Saccharomyces cerevisiae | [4] |

| Optimal Incubation Temperature | 30 °C | Recombinant Saccharomyces cerevisiae | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of this compound biosynthesis.

Whole-Cell Bioconversion of Linoleic Acid

This protocol describes the use of recombinant Saccharomyces cerevisiae expressing lipoxygenase and hydroperoxide lyase for the production of C8 volatiles.

Workflow Diagram:

Methodology:

-

Inoculation: Inoculate an overnight culture of recombinant S. cerevisiae expressing the desired lipoxygenase and hydroperoxide lyase genes into 100 ml of SC induction medium.

-

Substrate Addition: Add linoleic acid to a final concentration of 3 mM and Tween-20 to 0.2% (v/v) to aid in substrate dispersion[1].

-

Incubation: Incubate the culture at 30°C for 24 hours with shaking[4].

-

Extraction: After incubation, extract the culture broth with an equal volume of diethyl ether.

-

Concentration: Carefully collect the organic phase and concentrate it under a gentle stream of nitrogen.

-

Analysis: Analyze the concentrated extract by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify this compound and other volatile products.

In Vitro Lipoxygenase (LOX) Activity Assay

This protocol measures the activity of lipoxygenase by monitoring the formation of conjugated dienes.

Methodology:

-

Reaction Mixture: Prepare a reaction mixture containing 0.1 M potassium phosphate buffer (pH 6.0) and the enzyme extract.

-

Substrate Preparation: Prepare a 10 mM substrate solution of linoleic acid with Tween-20 and NaOH.

-

Reaction Initiation: Initiate the reaction by adding the substrate solution to the reaction mixture.

-

Incubation: Incubate the reaction at 30°C for 3 minutes.

-

Reaction Termination: Stop the reaction by adding 1 mL of 0.3 M KOH.

-

Measurement: Measure the absorbance at 234 nm using a UV-visible spectrophotometer. One unit of LOX activity is defined as the amount of enzyme that causes an increase in absorbance of 0.001 per minute under the specified conditions.

In Vitro Hydroperoxide Lyase (HPL) Activity Assay

This protocol measures the activity of hydroperoxide lyase by monitoring the cleavage of the hydroperoxide substrate.

Methodology:

-

Reaction Mixture: Prepare a reaction mixture containing the enzyme solution and a suitable buffer (e.g., 50 mM phosphate buffer, pH 6.0-7.0).

-

Substrate Addition: Add the hydroperoxide substrate (10-HPODE or 13-HPOD) to the reaction mixture.

-

Measurement: Monitor the decrease in absorbance at 234 nm over time using a UV-visible spectrophotometer. The molar extinction coefficient for the hydroperoxide is approximately 25,000 L mol⁻¹ cm⁻¹.

Quantification of this compound by GC-MS

This protocol outlines the gas chromatography-mass spectrometry method for the quantification of this compound.

Methodology:

-

Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Column: Employ a suitable capillary column, such as one with a polar stationary phase (e.g., wax-type).

-

Carrier Gas: Use helium as the carrier gas at a constant flow rate.

-

Injection: Inject the concentrated extract in splitless mode.

-

Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp: Increase to 220°C at a rate of 5°C/minute.

-

Final hold: Hold at 220°C for 5 minutes.

-

-

Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode, scanning a mass range of m/z 35-350.

-

Quantification: Identify this compound based on its retention time and mass spectrum compared to an authentic standard. Quantify the concentration using an internal standard and a calibration curve.

Conclusion and Future Directions

The biosynthesis of this compound from linoleic acid is a promising area of research with applications in various industries. The core pathway involving lipoxygenase and hydroperoxide lyase is well-understood, primarily leading to the formation of 1-octen-3-ol. The final conversion to this compound is believed to be a reduction step, likely catalyzed by an ene-reductase or alcohol dehydrogenase.

Future research should focus on:

-

Identification and characterization of the specific enzyme(s) responsible for the reduction of 1-octen-3-ol to this compound. This is a critical step to fully elucidate the pathway.

-

Optimization of the entire pathway for enhanced this compound yield. This includes metabolic engineering of host organisms and optimization of reaction conditions.

-

Exploration of the diversity of lipoxygenases and hydroperoxide lyases from different organisms to identify enzymes with higher specificity and efficiency for the production of C8 alcohols.

This technical guide provides a solid foundation for researchers and professionals to advance the understanding and application of this compound biosynthesis. The provided protocols and data can serve as a starting point for further experimental work in this exciting field.

References

- 1. researchgate.net [researchgate.net]

- 2. 1-Octen-3-ol - Wikipedia [en.wikipedia.org]

- 3. The Biosynthesis of 1-octene-3-ol by a Multifunctional Fatty Acid Dioxygenase and Hydroperoxide Lyase in Agaricus bisporus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biosynthesis of (R)-(-)-1-Octen-3-ol in Recombinant Saccharomyces cerevisiae with Lipoxygenase-1 and Hydroperoxide Lyase Genes from Tricholoma matsutake - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Plausible First Isolation of 3-Octanol

Introduction

3-Octanol, a secondary alcohol with a characteristic nutty and earthy odor, is a valuable compound in the flavor, fragrance, and chemical industries. While a definitive primary source documenting its absolute first discovery and isolation remains elusive in readily available historical literature, its synthesis would have been achievable with the advent of cornerstone reactions in organic chemistry in the early 20th century. This technical guide outlines a plausible and historically significant method for the first synthesis and isolation of this compound, leveraging the Nobel Prize-winning Grignard reaction. This method, developed by Victor Grignard in 1900, revolutionized organic synthesis by providing a robust way to form carbon-carbon bonds, enabling the straightforward preparation of secondary alcohols.

This document provides a detailed experimental protocol for this plausible first synthesis, presents relevant quantitative data in a structured format, and includes visualizations to illustrate the logical and experimental workflows.

Plausible First Synthesis: The Grignard Reaction

The most probable route for the first intentional synthesis of this compound would have been the reaction of a Grignard reagent with an appropriate aldehyde. Specifically, the reaction of ethylmagnesium bromide with hexanal would yield this compound after an acidic workup. This method is efficient and was accessible to chemists in the early 1900s.

Experimental Protocol: Synthesis of this compound via Grignard Reaction

This protocol details the plausible first laboratory synthesis of this compound.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Ethyl bromide

-

Hexanal

-

Sulfuric acid (10% aqueous solution)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Distillation apparatus

-

Separatory funnel

-

Reaction flask with reflux condenser and dropping funnel

Procedure:

-

Preparation of the Grignard Reagent (Ethylmagnesium Bromide):

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings.

-

Add a small crystal of iodine to initiate the reaction.

-

Add a solution of ethyl bromide in anhydrous diethyl ether dropwise from the dropping funnel to the magnesium turnings with gentle stirring. The reaction is exothermic and should initiate, as evidenced by the disappearance of the iodine color and the formation of a cloudy solution.

-

Once the reaction has started, continue the dropwise addition of the ethyl bromide solution at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction of the magnesium. The resulting greyish solution is the Grignard reagent, ethylmagnesium bromide.

-

-

Reaction with Hexanal:

-

Cool the Grignard reagent solution in an ice bath.

-

Add a solution of hexanal in anhydrous diethyl ether dropwise from the dropping funnel with vigorous stirring. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for one hour.

-

-

Hydrolysis (Workup):

-

Pour the reaction mixture slowly onto crushed ice.

-

Add 10% aqueous sulfuric acid dropwise with stirring until the magnesium salts dissolve and two clear layers are formed.

-

Transfer the mixture to a separatory funnel and separate the ether layer.

-

Extract the aqueous layer with two portions of diethyl ether.

-

Combine all the ether extracts.

-

-

Purification and Isolation:

-

Wash the combined ether extracts with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Wash with water.

-

Dry the ether solution over anhydrous sodium sulfate.

-

Filter the solution to remove the drying agent.

-

Remove the diethyl ether by simple distillation.

-

Fractionally distill the remaining liquid under atmospheric pressure to obtain pure this compound.

-

Data Presentation

The following table summarizes the key quantitative data expected from the described synthesis of this compound.

| Parameter | Value |

| Reactants | |

| Magnesium | 1.0 mol equivalent |

| Ethyl Bromide | 1.0 mol equivalent |

| Hexanal | 1.0 mol equivalent |

| Product | This compound |

| Theoretical Yield | Based on the limiting reactant (Hexanal) |

| Expected Practical Yield | 60-70% |

| Boiling Point | 175-177 °C |

| Density (at 20°C) | ~0.819 g/mL |

| Refractive Index (nD at 20°C) | ~1.426 |

Mandatory Visualizations

The following diagrams illustrate the signaling pathway of the chemical reaction and the experimental workflow.

Caption: Chemical reaction pathway for the synthesis of this compound.

Caption: Step-by-step workflow for the synthesis and isolation of this compound.

A Technical Guide to 3-Octanol as a Plant-Emitted Volatile Organic Compound (VOC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Octanol is an eight-carbon (C8) saturated secondary alcohol that functions as a volatile organic compound (VOC) in the intricate communication networks of plants.[1] As a plant metabolite, it plays a significant role in mediating interactions with the surrounding environment, particularly in response to biotic stressors like pathogens and pests.[2][3][4] This compound, along with structurally related C8 volatiles like 1-octen-3-ol and 3-octanone, is released by plants and acts as an airborne signal, influencing the physiology and defense status of both the emitting plant and its neighbors.[2] Its roles as a pheromone, a flavoring agent, and a compound with nematicidal properties underscore its broad biological relevance and potential for applications in crop protection and drug development.[1][4]

This technical guide provides an in-depth overview of this compound's function as a plant VOC, detailing its biosynthesis, signaling pathways, and biological activities. It includes a summary of quantitative data and detailed experimental protocols for its analysis, aimed at professionals in plant science and pharmacology.

Biosynthesis of this compound

The primary pathway for the biosynthesis of C8 volatiles like this compound in plants and fungi involves the oxidative breakdown of fatty acids, particularly linoleic acid.[2][5] While the specific enzymatic steps leading to this compound are not as extensively detailed as those for the more commonly studied 1-octen-3-ol, the pathway is understood to proceed through two key enzymatic reactions catalyzed by lipoxygenase (LOX) and hydroperoxide lyase (HPL).

-

Lipoxygenase (LOX) Action: The process begins with the peroxidation of linoleic acid by a LOX enzyme, which introduces a hydroperoxy group.

-

Hydroperoxide Lyase (HPL) Cleavage: The resulting hydroperoxide is then cleaved by an HPL enzyme. This cleavage yields shorter-chain volatile compounds. The subsequent reduction of the resulting C8 ketone, 3-octanone, would yield this compound.

This pathway is rapidly activated in response to tissue damage, whether caused by mechanical wounding, herbivory, or pathogen attack, leading to the swift release of a blend of VOCs, including this compound.[5][6]

Functions in Plant Interactions

This compound is a key signaling molecule in various plant interactions, primarily related to defense against biotic threats.

Plant-Microbe Interactions: Airborne Defense Priming

Research has identified this compound as a microbe-induced plant volatile (MIPV) that plays a critical role in inter-plant communication.[2] When a plant, such as the lima bean (Phaseolus lunatus), is infected with a non-host bacterial pathogen like Pseudomonas syringae pv. tomato, it releases a specific blend of C8 volatiles, including this compound, 1-octen-3-ol, and 3-octanone.[2] This emission can be triggered by specific bacterial effector proteins, such as HopP1, which are injected into the plant cell.[2]

These airborne C8 volatiles travel to neighboring, uninfected plants (e.g., tobacco) and "prime" their immune systems. This priming does not activate defenses directly but prepares the plant for a faster and stronger response upon subsequent pathogen attack.[2] Exposure to these volatiles, including this compound, can induce systemic acquired resistance (SAR) in the receiver plants, enhancing their resistance to a broad spectrum of pathogens.[2]

Plant-Nematode Interactions: Nematicidal Activity

Beyond its role in signaling, this compound exhibits direct toxicity to certain plant pests. Studies have demonstrated its potent nematicidal activity against the root-lesion nematode, Pratylenchus penetrans, a significant agricultural pest.[4] In direct contact assays, this compound caused 100% mortality of the nematodes within 24 hours.[4] This suggests that the release of this compound into the soil or plant tissues could be a direct defense mechanism to deter or kill parasitic nematodes.

Signaling Pathways in Receiver Plants

The perception of airborne this compound and related C8 volatiles by a receiver plant initiates a cascade of intracellular signaling events that culminate in a primed defense state. This response is primarily mediated through the salicylic acid (SA)-dependent signaling pathway, a cornerstone of plant immunity against biotrophic pathogens.[2][7][8]

The proposed signaling pathway is as follows:

-

Perception: Volatile this compound is perceived by the receiver plant, likely through receptors on the cell surface, although specific receptors for C8 alcohols have not yet been identified.[3]

-

Signal Transduction: This perception triggers downstream signaling. While the exact initial steps are unknown, similar volatile compounds are known to induce rapid signaling events like MAP kinase phosphorylation.[3]

-

SA Pathway Activation: The signal converges on the salicylic acid pathway. Silencing key genes in SA biosynthesis and signaling, such as SABP2, ICS, and NPR1, disrupts the protective effect of the C8 volatiles.[2]

-

Defense Gene Expression: Activation of the SA pathway leads to the upregulation of defense-related genes, such as Pathogenesis-Related 1 (PR1), resulting in the establishment of a primed state or systemic acquired resistance.[2][8]

Quantitative Data Summary

The following tables summarize key quantitative data related to the production and biological activity of this compound and associated C8 volatiles.

Table 1: Pathogen-Induced Emission of C8 Volatiles from Lima Bean (Phaseolus lunatus)

| Compound | Treatment Condition | Emission Rate (Peak Area/g FW/hr) | Fold Increase vs. Control | Reference |

| This compound | Pf EtHAn::HopP1 | 4.87 x 10⁵ (± 0.6 x 10⁵) | ~18x | [2] |

| Control (Pf EtHAn) | 0.27 x 10⁵ (± 0.04 x 10⁵) | - | [2] | |

| 1-Octen-3-ol | Pf EtHAn::HopP1 | 18.2 x 10⁵ (± 2.1 x 10⁵) | ~14x | [2] |

| Control (Pf EtHAn) | 1.3 x 10⁵ (± 0.2 x 10⁵) | - | [2] | |

| 3-Octanone | Pf EtHAn::HopP1 | 1.5 x 10⁵ (± 0.2 x 10⁵) | ~16x | [2] |

| Control (Pf EtHAn) | 0.09 x 10⁵ (± 0.01 x 10⁵) | - | [2] | |

| Data derived from GC-MS analysis of headspace volatiles. Pf EtHAn::HopP1 is a bacterial strain engineered to deliver the HopP1 effector, mimicking pathogen attack. |

Table 2: Biological Activity of C8 Volatiles

| Compound | Biological Effect | Organism | Effective Concentration | Reference |

| This compound | Induction of SAR in receiver plants | Tobacco (Nicotiana benthamiana) | 100 mM | [2] |

| This compound | Nematicidal activity (100% mortality) | Pratylenchus penetrans | Not specified (direct contact) | [4] |

| 1-Octen-3-ol | Suppression of pathogen growth | Tobacco (Nicotiana benthamiana) | 1 mM | [2] |

| 3-Octanone | Induction of SAR in receiver plants | Tobacco (Nicotiana benthamiana) | 100 mM | [2] |

Experimental Protocols

Protocol for VOC Collection and Analysis

This protocol outlines the collection of headspace volatiles from plants and their subsequent analysis using Thermal Desorption-Gas Chromatography-Mass Spectrometry (TD-GC-MS), a standard and highly sensitive method.[9][10]

Methodology:

-

Plant Enclosure: Enclose the plant or leaf in a volatile-free chamber or cuvette (e.g., made of glass or PTFE). Ensure the enclosure is sealed to prevent contamination from ambient air.[9]

-

Dynamic Headspace Sampling: Use a "push-pull" system. Purified, VOC-free air is "pushed" into the chamber at a controlled flow rate (e.g., 300 mL/min) to prevent plant stress.[10] Air is then "pulled" out of the chamber through an adsorbent trap containing materials like Tenax® TA or a combination of adsorbents.

-

Sample Collection: Collect volatiles over a defined period (e.g., 4-24 hours) to preconcentrate the compounds on the trap.[9]

-

Thermal Desorption (TD): Place the adsorbent trap into a thermal desorber unit. The trap is rapidly heated to release the captured VOCs, which are then transferred via a heated line to a cryo-trap for focusing.

-

GC-MS Analysis: The cryo-trap is flash-heated, injecting the focused analytes into the GC column.

-

Gas Chromatography (GC): Compounds are separated based on their boiling points and affinity for the column's stationary phase.

-

Mass Spectrometry (MS): Separated compounds are ionized and fragmented. The resulting mass spectrum provides a chemical fingerprint for identification by comparing it to spectral libraries (e.g., NIST).

-

-

Quantification: Quantify this compound by comparing its peak area to a calibration curve generated from authentic standards. Internal standards can be added to correct for variations in trapping and desorption efficiency.

References

- 1. This compound | C8H18O | CID 11527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Bacterial type III effector–induced plant C8 volatiles elicit antibacterial immunity in heterospecific neighbouring plants via airborne signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-Function Analysis of Volatile (Z)-3-Fatty Alcohols in Tomato - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Repositório Digital de Publicações Científicas: Elucidation of the nematicidal mode of action of this compound on the root-lesion nematode Pratylenchus penetrans [rdpc.uevora.pt]

- 5. 1-Octen-3-ol - Wikipedia [en.wikipedia.org]

- 6. Roles of (Z)-3-hexenol in plant-insect interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. frontiersin.org [frontiersin.org]

- 8. Frontiers | Gaseous 3-pentanol primes plant immunity against a bacterial speck pathogen, Pseudomonas syringae pv. tomato via salicylic acid and jasmonic acid-dependent signaling pathways in Arabidopsis [frontiersin.org]

- 9. Methods in plant foliar volatile organic compounds research - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Analysis of In Vivo Plant Volatiles Using Active Sampling and TD-GC×GC-TOFMS - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Stereoisomers and Chirality of 3-Octanol for Researchers and Drug Development Professionals

An In-Depth Exploration of the Synthesis, Separation, and Biological Significance of (R)- and (S)-3-Octanol

Abstract

3-Octanol, a secondary alcohol with a single chiral center, exists as a pair of enantiomers: (R)-(-)-3-octanol and (S)-(+)-3-octanol. The stereochemistry of this molecule plays a crucial role in its biological activity, particularly in its function as an insect pheromone. For researchers, scientists, and professionals in drug development, a thorough understanding of the stereoisomers of this compound—including their distinct properties, synthesis, and methods of separation—is essential. The principles governing the chirality of this compound are broadly applicable to other chiral molecules that are central to the development of stereochemically pure pharmaceuticals. This guide provides a comprehensive overview of the chemical and physical properties of this compound's stereoisomers, detailed experimental protocols for their synthesis and separation, and a discussion of the broader implications of chirality in drug development, illustrated through the lens of chiral secondary alcohols.

Introduction to the Chirality of this compound

This compound (C₈H₁₈O) is a chiral molecule due to the presence of a stereocenter at the third carbon atom, which is bonded to four different substituents: a hydroxyl group, a hydrogen atom, an ethyl group, and a pentyl group.[1] This chirality gives rise to two non-superimposable mirror images, or enantiomers, designated as (R)-3-octanol and (S)-3-octanol.[2] These enantiomers exhibit identical physical properties in an achiral environment, such as boiling point and density, but differ in their interaction with plane-polarized light and with other chiral molecules, such as biological receptors.[3] This differential interaction is of paramount importance in biological systems, where stereospecificity is a governing principle. For instance, the distinct biological activities of the (R) and (S) enantiomers of this compound have been observed in their roles as alarm pheromones in various ant species.[4]

Physicochemical Properties of this compound Stereoisomers

The physical and chemical properties of this compound are well-documented. While the racemic mixture and the individual enantiomers share many properties, they are distinct in their optical activity. A summary of these key properties is presented in the table below.

| Property | Racemic this compound | (R)-3-Octanol | (S)-3-Octanol | Reference(s) |

| Molecular Formula | C₈H₁₈O | C₈H₁₈O | C₈H₁₈O | [1] |

| Molecular Weight | 130.23 g/mol | 130.23 g/mol | 130.23 g/mol | [1] |

| Boiling Point | 173-175 °C | 175 °C | 175 °C | [3] |

| Melting Point | -45 °C | - | - | [3] |

| Density | 0.817-0.824 g/mL at 25 °C | - | - | [3] |

| Refractive Index (n_D^20) | 1.425-1.429 | - | - | [3] |

| Specific Rotation [α]_D^20 | 0° | -7.7° (in hexane) | +7.7° (in hexane) | [5] |

Note: Specific rotation values can vary with concentration and solvent. The values presented are representative.

Methodologies for the Synthesis and Separation of this compound Enantiomers

The preparation of enantiomerically pure this compound is a critical step for studying its stereospecific biological activities and for its potential use as a chiral building block in organic synthesis. Several methods have been developed for this purpose, broadly categorized into enantioselective synthesis and the resolution of racemic mixtures.

Enantioselective Synthesis

Enantioselective synthesis, or asymmetric synthesis, aims to create a specific enantiomer directly from achiral or prochiral starting materials. This approach is often more efficient than resolving a racemic mixture.

A common strategy for the enantioselective synthesis of chiral secondary alcohols is the asymmetric reduction of the corresponding ketone.[6] This can be achieved using chiral catalysts or biocatalysts.

Objective: To synthesize (S)-3-octanol through the asymmetric reduction of 3-octanone using a chiral reducing agent.

Materials:

-

3-octanone

-

(S)-Alpine-Borane® (or another suitable chiral reducing agent)

-

Tetrahydrofuran (THF), anhydrous

-

Hydrochloric acid (1 M)

-

Sodium sulfate, anhydrous

-

Diethyl ether

-

Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, a dropping funnel, and a nitrogen inlet.

-

Under a nitrogen atmosphere, dissolve 3-octanone (1 equivalent) in anhydrous THF.

-

Cool the solution to the recommended temperature for the chosen chiral reducing agent (e.g., 0 °C or -78 °C).

-

Slowly add the chiral reducing agent (e.g., (S)-Alpine-Borane®, 1.1 equivalents) to the stirred solution of 3-octanone via the dropping funnel.

-

Allow the reaction to stir at the specified temperature for the time indicated by the chosen protocol (typically several hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of 1 M HCl at 0 °C.

-

Extract the aqueous layer with diethyl ether (3 x volume).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate the solvent in vacuo to yield the crude product.

-

Purify the crude (S)-3-octanol by flash column chromatography on silica gel.

-

Characterize the product by ¹H NMR, ¹³C NMR, and determine the enantiomeric excess by chiral gas chromatography.

Resolution of Racemic this compound

Kinetic resolution is a widely used technique to separate a racemic mixture. This method relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent, typically an enzyme.

Lipases are commonly employed for the kinetic resolution of racemic alcohols through enantioselective acylation.[7][8]

Objective: To resolve racemic this compound into its (R) and (S) enantiomers using a lipase-catalyzed transesterification.

Materials:

-

Racemic (±)-3-octanol

-

Immobilized lipase (e.g., Novozym 435, Candida antarctica lipase B)

-

Acyl donor (e.g., vinyl acetate)

-

Organic solvent (e.g., hexane or toluene)

-

Standard laboratory glassware

-

Shaking incubator or magnetic stirrer

Procedure:

-

In a flask, dissolve racemic this compound (1 equivalent) in the chosen organic solvent.

-

Add the acyl donor (e.g., vinyl acetate, 0.5-1.0 equivalents). The amount of acyl donor will determine the theoretical maximum conversion.

-

Add the immobilized lipase (typically 10-50 mg per mmol of substrate).

-

Incubate the mixture with shaking or stirring at a controlled temperature (e.g., 30-50 °C).

-

Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral gas chromatography to determine the enantiomeric excess of the remaining alcohol and the formed ester.

-

The reaction is typically stopped at or near 50% conversion to obtain both the unreacted alcohol and the ester product in high enantiomeric purity.

-

Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.

-

Separate the unreacted alcohol from the ester product by column chromatography.

-

The acylated enantiomer can be deprotected (e.g., by hydrolysis) to yield the corresponding pure alcohol enantiomer.

Analytical Techniques for Enantiomeric Separation

The determination of enantiomeric purity is crucial in the synthesis and application of chiral compounds. Chiral gas chromatography (GC) is a powerful and widely used technique for the separation and quantification of the enantiomers of volatile compounds like this compound.[9]

Experimental Protocol: Chiral Gas Chromatography of this compound Enantiomers

Objective: To separate and quantify the (R) and (S) enantiomers of this compound.

Instrumentation and Materials:

-

Gas chromatograph with a flame ionization detector (FID).

-

Chiral capillary column (e.g., CP Chirasil-DEX CB or similar).[9]

-

Carrier gas (e.g., hydrogen or helium).

-

Sample of this compound (racemic or enantiomerically enriched), diluted in a suitable solvent (e.g., dichloromethane).

GC Conditions (Example):

-

Column: CP Chirasil-DEX CB (25 m x 0.25 mm ID, 0.25 µm film thickness)[9]

-

Injector Temperature: 230 °C

-

Detector Temperature: 250 °C

-

Carrier Gas: Hydrogen at a linear velocity of 80 cm/s

-

Oven Temperature Program: Isothermal at a temperature that provides good resolution (e.g., 80-120 °C), or a temperature ramp if necessary to separate from other components. The optimal temperature should be determined empirically.

-

Injection: 1 µL, split injection.

Procedure:

-

Prepare a dilute solution of the this compound sample in the chosen solvent.

-

Inject the sample into the GC.

-

Record the chromatogram. The two enantiomers will elute at different retention times.

-

Identify the peaks corresponding to each enantiomer by injecting standards of known configuration, if available.

-

Calculate the enantiomeric excess (ee) using the peak areas (A) of the two enantiomers: ee (%) = [|A₁ - A₂| / (A₁ + A₂)] x 100.

Biological Significance and Implications for Drug Development

While this compound itself is not a pharmaceutical, the principles of its stereochemistry are directly relevant to the field of drug development. Many drugs are chiral, and often only one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be inactive, less active, or even cause adverse effects.

Chiral secondary alcohols are important structural motifs in a wide range of pharmaceuticals.[6] For example, they are key intermediates in the synthesis of drugs such as the antidepressant Prozac and the beta-blocker propranolol. The stereochemistry of the alcohol group in these molecules is critical for their interaction with their biological targets.

Signaling Pathways and Chirality

The interaction of a chiral drug with its biological target, such as a receptor or an enzyme, is a three-dimensional interaction. The specific spatial arrangement of functional groups in the drug molecule determines its binding affinity and efficacy. While a specific signaling pathway involving this compound in a drug development context is not established, we can consider a generalized pathway for a chiral secondary alcohol that acts as a modulator of a G-protein coupled receptor (GPCR), a common class of drug targets.

The diagram below illustrates the differential interaction of two enantiomers of a hypothetical chiral secondary alcohol with a GPCR. The (S)-enantiomer (eutomer) has the correct stereochemistry to bind effectively to the receptor's active site, leading to a conformational change and initiation of an intracellular signaling cascade. The (R)-enantiomer (distomer), due to its different spatial arrangement, cannot bind productively and therefore does not elicit a response.

Logical Workflow for Chiral Synthesis and Analysis

The selection of a suitable method for obtaining an enantiomerically pure compound depends on several factors, including the scale of the synthesis, the availability of starting materials and catalysts, and the desired level of enantiomeric purity. The following diagram outlines a logical workflow for the synthesis and analysis of chiral this compound.

Conclusion

The stereoisomers of this compound serve as an excellent model for understanding the fundamental principles of chirality and its implications in chemistry and biology. For professionals in drug development, the concepts illustrated by this compound—enantioselective synthesis, kinetic resolution, and stereospecific biological activity—are of utmost importance. The ability to synthesize and analyze enantiomerically pure compounds is a cornerstone of modern pharmaceutical research, ensuring the development of safer and more effective drugs. The detailed protocols and data presented in this guide provide a valuable resource for researchers working with this compound and other chiral molecules.

References

- 1. (R)-3-octanol [webbook.nist.gov]

- 2. This compound | C8H18O | CID 11527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchwith.stevens.edu [researchwith.stevens.edu]

- 4. 102. Studies in solvent action. Part VI. Optical rotatory powers of β-octanol, d-amyl alcohol, and their derivatives - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 5. pharmtech.com [pharmtech.com]

- 6. jocpr.com [jocpr.com]

- 7. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

3-Octanol as a Semiochemical in Insect Communication: An In-depth Technical Guide

Abstract

3-Octanol, a volatile organic compound, plays a significant role in the chemical ecology of numerous insect species, acting as a crucial semiochemical that mediates a variety of behaviors. This technical guide provides a comprehensive overview of the function of this compound in insect communication, consolidating current research on its role as an attractant, repellent, and alarm pheromone. Detailed experimental protocols for electrophysiological and behavioral assays are presented to facilitate further research in this area. Quantitative data from various studies are summarized in structured tables for comparative analysis. Furthermore, this guide elucidates the current understanding of the olfactory signaling pathways involved in the perception of this compound by insects, offering insights for the development of novel pest management strategies and other targeted applications.

Introduction

In the intricate world of insect communication, semiochemicals—chemical signals that convey information between organisms—are paramount. Among these, this compound has emerged as a versatile compound, influencing the behavior of a wide array of insect species across different orders. Its presence in floral scents, host animal odors, and insect secretions underscores its ecological importance. Understanding the precise roles of this compound and the mechanisms by which it is detected is crucial for developing targeted and environmentally benign approaches to pest control, as well as for advancing our fundamental knowledge of insect neurobiology and chemical ecology. This guide aims to provide a detailed technical resource for researchers and professionals working in these fields.

Roles of this compound in Insect Communication

This compound exhibits a multi-faceted role in insect communication, functioning as an attractant for some species and a component of alarm pheromones in others. Its behavioral effect is often dose-dependent and can be influenced by the presence of other semiochemicals.

Attractant

This compound is a well-documented attractant for several species of hematophagous insects, particularly tsetse flies (Glossina spp.) and certain mosquitoes. It is a component of host animal breath and skin emanations, guiding these vectors to their blood-meal sources.

-

Tsetse Flies: In savannah tsetse flies, such as Glossina morsitans morsitans and Glossina pallidipes, this compound is a key component of synthetic odor baits used in trapping and control programs. It often acts synergistically with other compounds like acetone, 4-methylphenol, and 3-n-propylphenol to enhance trap catches.[1][2][3]

-

Mosquitoes: Various mosquito species are attracted to this compound, often in combination with carbon dioxide (CO₂), which mimics the breath of a vertebrate host. However, the attractiveness of this compound can be species-specific, and in some cases, its enantiomeric composition influences the behavioral response. For instance, some studies have shown that certain mosquito species exhibit a stronger attraction to the (R)-(-)-enantiomer of the related compound 1-octen-3-ol.

Alarm Pheromone

In social insects, particularly ants of the genus Crematogaster, this compound has been identified as a component of their alarm pheromone complex.[4] When disturbed, these ants release a blend of volatile compounds, including this compound and 3-octanone, from their mandibular glands to alert nestmates to a potential threat, eliciting behaviors such as aggression and dispersal.

Quantitative Data on Insect Responses to this compound

The following tables summarize quantitative data from electrophysiological and behavioral studies on the responses of various insect species to this compound.

Table 1: Electroantennogram (EAG) Responses to this compound

| Insect Species | Sex | Stimulus Dose | Mean EAG Response (mV) | Reference |

| Aromia bungii (Red-necked longhorn beetle) | Male | 10 µg | >0.8 | [5] |

| Glossina morsitans (Tsetse fly) | - | 10 ng | ~1.5 | [6] |

| Glossina morsitans (Tsetse fly) | - | 100 ng | ~2.5 | [6] |

| Glossina morsitans (Tsetse fly) | - | 1 µg | ~3.5 | [6] |

Table 2: Behavioral Responses to this compound

| Insect Species | Assay Type | This compound Concentration/Dose | Behavioral Response | Quantitative Result | Reference |

| Crematogaster scutellaris (Ant) | Trail-following | 0.1 ng/µL | Attraction | Significant trail-following | [7] |

| Crematogaster scutellaris (Ant) | Trail-following | 1 ng/µL | Attraction | Significant trail-following | [7] |

| Drosophila melanogaster (Fruit fly) | T-maze | 37.4 µL in 40.3 g paraffin oil | Avoidance | Significant decrease in avoidance after adaptation | [8] |

| Ooceraea biroi (Clonal raider ant) | Colony bioassay | - | Alarm | Dose-dependent attraction at low concentrations, repulsion at high concentrations | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the role of this compound as a semiochemical.

Electroantennography (EAG)

EAG is a technique used to measure the overall electrical response of an insect's antenna to a volatile stimulus.

Protocol:

-

Antenna Preparation:

-

Anesthetize an insect by cooling or with CO₂.

-

Excise one antenna at the base using fine scissors or a scalpel.

-

Mount the excised antenna between two glass capillary electrodes filled with an electrolyte solution (e.g., saline solution). The recording electrode is placed in contact with the distal end of the antenna, and the reference electrode is connected to the base.

-

-

Stimulus Delivery:

-

Prepare serial dilutions of this compound in a suitable solvent (e.g., hexane or paraffin oil).

-

Apply a known volume of the this compound solution onto a piece of filter paper and insert it into a Pasteur pipette.

-

Deliver a puff of purified, humidified air through the pipette, directing the odor-laden air over the antennal preparation.

-

-

Data Recording and Analysis:

-

Record the resulting depolarization of the antenna using an amplifier and data acquisition software.

-

Measure the amplitude of the EAG response in millivolts (mV).

-

Normalize the responses to a standard compound to allow for comparison across different preparations and experiments.

-

Generate dose-response curves by plotting the EAG amplitude against the logarithm of the stimulus concentration.

-

Behavioral Assays: Y-Tube Olfactometer

A Y-tube olfactometer is a common behavioral bioassay used to assess the preference of an insect for different odors.

Protocol:

-

Apparatus Setup:

-

Use a glass Y-shaped tube with a central arm and two side arms.

-

Connect each side arm to a separate odor source container.

-

Pump a continuous and equal flow of purified, humidified air through both arms of the olfactometer.

-

-

Odor Presentation:

-

In one odor source container, place a filter paper treated with a known concentration of this compound.

-

In the other container, place a filter paper treated with the solvent alone (control).

-

-

Insect Bioassay:

-

Release a single insect at the downwind end of the central arm.

-

Allow the insect a set amount of time (e.g., 5-10 minutes) to make a choice.